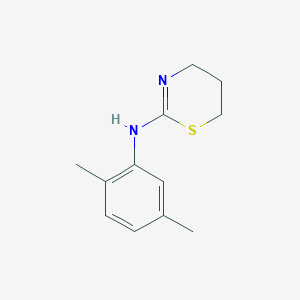

N-(2,5-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

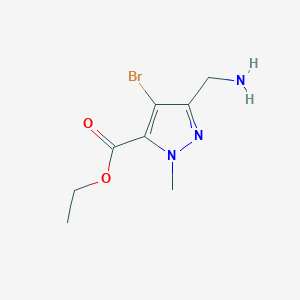

The compound “N-(2,5-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine” is a derivative of thiazine, which is a heterocyclic compound containing nitrogen and sulfur in a six-membered ring . The “N-(2,5-dimethylphenyl)” part suggests that a 2,5-dimethylphenyl group is attached to the nitrogen atom of the thiazine ring .

Molecular Structure Analysis

The molecular structure of this compound would likely show a six-membered thiazine ring with a 2,5-dimethylphenyl group attached to one of the nitrogen atoms .Chemical Reactions Analysis

Thiazines can undergo a variety of chemical reactions, often involving the nitrogen and sulfur atoms in the ring . The presence of the 2,5-dimethylphenyl group could also influence the reactivity of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiazines are generally stable compounds, but their properties can be influenced by the presence of different substituents .Scientific Research Applications

Chemical Synthesis and Structural Analysis

- N-(2,5-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine and its derivatives show a promising avenue in chemical synthesis, with studies demonstrating their involvement in regio- and stereoselective tandem addition–iodocyclization reactions, yielding high yields of thiazine derivatives through a 6-exo-dig mode cyclization (Sashida et al., 2013).

- The compound's ability to undergo intramolecular heterocyclization under mild conditions, leading to structurally complex molecules like β-N-(5-methyl-4-oxo-5,6-dihydro-4H-1,3-thiazin-2-yl)isonicotinohydrazide, has been underscored. The spatial structures of these molecules have been confirmed by X-ray crystallography, indicating its significance in structural chemistry and molecular design (Kulakov et al., 2009).

Biological Activities and Applications

- Thiazine derivatives have shown high antiradical and anti-inflammatory activities, indicating potential therapeutic applications. Compounds like 5-methyl-2-(morpholin-4-ylamino)-5,6-dihydro-4H-1,3-thiazin-4-one have been synthesized and their biological activities have been confirmed through empirical studies, laying the groundwork for further pharmacological research (Kulakov et al., 2015).

- N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, including those structurally related to this compound, have been evaluated for anti-inflammatory activity, showcasing their potential as 5-lipoxygenase inhibitors. This highlights their role in addressing inflammation-related diseases, such as asthma and rheumatoid arthritis (Suh et al., 2012).

Advanced Material Science

- Studies have elucidated the crystal structure of related compounds, offering insights into their molecular geometry, electronic structure, and potential applications in material science. For instance, research on molecular structure and computational studies of related thiazolyl-hydrazonomethyl phenol derivatives have revealed significant nonlinear optical (NLO) properties and inhibitory effects against CDK2, an enzyme linked to tumor growth. These findings pave the way for the development of new antitumor agents and advanced materials (Karakurt et al., 2016).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(2,5-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c1-9-4-5-10(2)11(8-9)14-12-13-6-3-7-15-12/h4-5,8H,3,6-7H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBCMDYSVYIPKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2=NCCCS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-isobutoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2447787.png)

![6-chloro-N-[2-(3,4-dimethylphenyl)sulfanylethyl]pyridine-3-carboxamide](/img/structure/B2447788.png)

![2,6-Dichloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B2447792.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzamide](/img/structure/B2447795.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2447796.png)

![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methylbenzenecarboxamide](/img/structure/B2447804.png)

![Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2447806.png)